molecular formula C11H11FN2O B2553172 6-fluoro-2-(oxolan-3-yl)-1H-benzimidazole CAS No. 1244931-42-7

6-fluoro-2-(oxolan-3-yl)-1H-benzimidazole

Cat. No. B2553172
CAS RN: 1244931-42-7
M. Wt: 206.22
InChI Key: SUBLZOGBRVCZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-2-(oxolan-3-yl)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 6-fluoro-2-(oxolan-3-yl)-1H-benzimidazole is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes involved in DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that 6-fluoro-2-(oxolan-3-yl)-1H-benzimidazole exhibits low toxicity towards normal cells, making it an attractive candidate for further development as a potential anticancer agent. Additionally, it has been shown to possess good pharmacokinetic properties, including high oral bioavailability and good tissue penetration.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-fluoro-2-(oxolan-3-yl)-1H-benzimidazole in lab experiments is its potent anticancer activity against various cancer cell lines. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 6-fluoro-2-(oxolan-3-yl)-1H-benzimidazole. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify potential molecular targets for its anticancer activity. Furthermore, the potential applications of this compound in other fields, such as antiviral and antimicrobial therapies, could also be explored.

Synthesis Methods

The synthesis of 6-fluoro-2-(oxolan-3-yl)-1H-benzimidazole can be achieved using various methods. One of the most common methods involves the reaction of 6-fluoro-1H-benzimidazole with oxirane in the presence of a base catalyst. This reaction results in the formation of 6-fluoro-2-(oxolan-3-yl)-1H-benzimidazole. Other methods include the reaction of 6-fluoro-1H-benzimidazole with epichlorohydrin or ethylene oxide.

Scientific Research Applications

6-fluoro-2-(oxolan-3-yl)-1H-benzimidazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess antiviral and antimicrobial properties.

properties

IUPAC Name

6-fluoro-2-(oxolan-3-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c12-8-1-2-9-10(5-8)14-11(13-9)7-3-4-15-6-7/h1-2,5,7H,3-4,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBLZOGBRVCZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NC3=C(N2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-2-(oxolan-3-yl)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.